molecular formula C13H11NO2 B2570403 (1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid CAS No. 2227897-53-0

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid

Cat. No.: B2570403
CAS No.: 2227897-53-0
M. Wt: 213.236
InChI Key: AJMOJSADAZCTDI-WDEREUQCSA-N
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Description

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid is a chiral compound featuring a quinoline moiety attached to a cyclopropane ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a quinoline derivative. One common method includes the reaction of a quinoline-4-carboxaldehyde with a diazo compound in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors to enhance efficiency and yield. The use of continuous flow chemistry allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses.

Scientific Research Applications

(1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the cyclopropane ring provides conformational rigidity, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid: Similar in structure but with a phenyl group instead of a quinoline moiety.

    (1R,2R)-2-(2-Pyridyl)cyclopropane-1-carboxylic acid: Contains a pyridine ring instead of quinoline.

    (1R,2R)-2-(4-Methylquinolin-2-yl)cyclopropane-1-carboxylic acid: A methyl-substituted derivative of the compound.

Uniqueness

The uniqueness of (1R,2R)-2-Quinolin-4-ylcyclopropane-1-carboxylic acid lies in its combination of a quinoline moiety with a cyclopropane ring, providing a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-quinolin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOJSADAZCTDI-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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